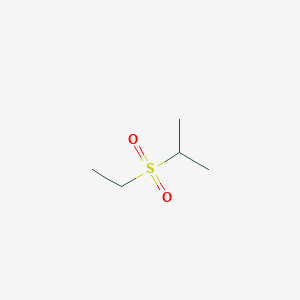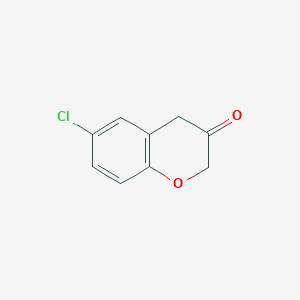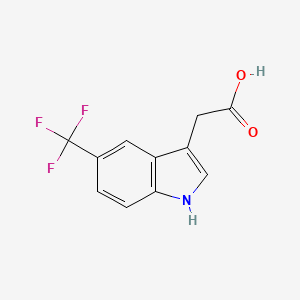
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
Vue d'ensemble
Description
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Comprehensive Analysis of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic Acid Applications
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is a compound with a wide range of applications in scientific research due to its unique chemical properties. Below is a detailed analysis of six distinct applications of this compound, each within its own dedicated section.
Synthesis of Trifluoromethylated Indoles: Trifluoromethyl groups are pivotal in medicinal chemistry, enhancing the polarity, stability, and lipophilicity of compounds. The synthesis of 2-trifluoromethylindoles from indoles using CF3SO2Na under metal-free conditions is a significant application. This method selectively introduces trifluoromethyl to indoles at the C2 position, yielding products that are potentially bioactive and useful in medicine, food additives, and other fields .
Biological Potential in Pharmacology: Indole derivatives, including those with a trifluoromethyl group, exhibit a broad spectrum of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make them valuable for synthesizing new pharmacological agents with potential therapeutic applications .
Plant Growth Regulation: Indole derivatives are known to influence plant growth. 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, similar to indole-3-acetic acid, can act as a plant hormone, inducing cell elongation and division, and causing controlled or uncontrolled plant growth. This application is crucial in agricultural research and biotechnology for developing new methods of crop enhancement .
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNULZACNINBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626124 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid | |
CAS RN |
378802-40-5 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


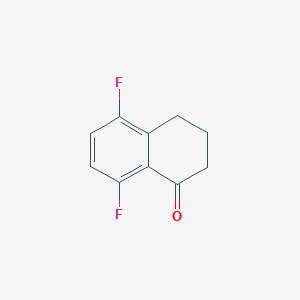
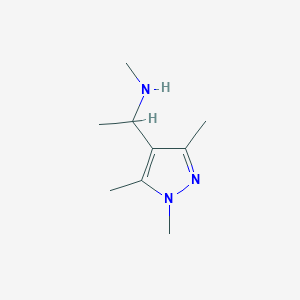

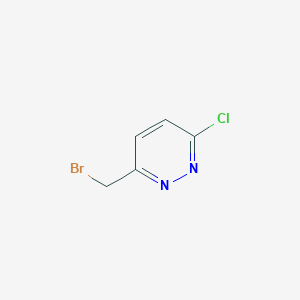
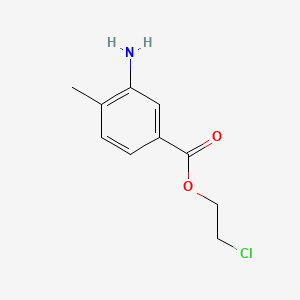

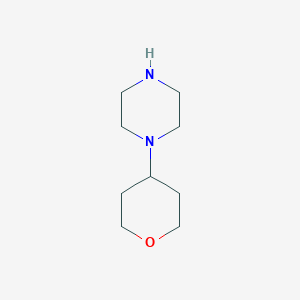
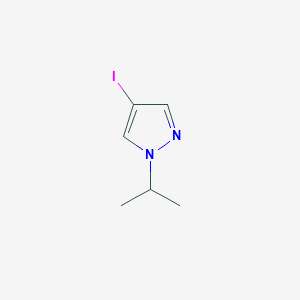
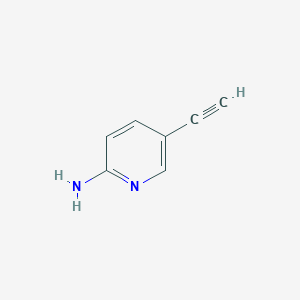
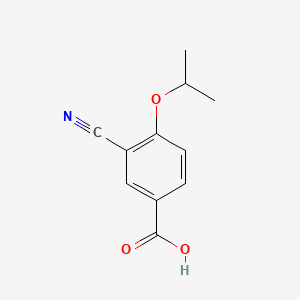
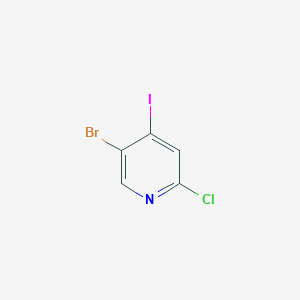
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
